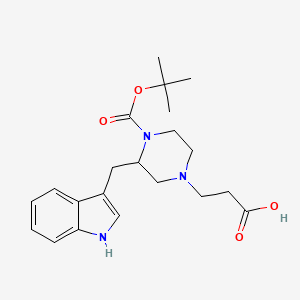
3-(3-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid is a complex organic compound that features an indole moiety, a piperazine ring, and a propanoic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Piperazine Ring Formation: The piperazine ring is often introduced via nucleophilic substitution reactions, where a suitable diamine reacts with a halogenated compound.
Coupling Reactions: The indole moiety is coupled with the piperazine ring using a linker, such as a propanoic acid derivative, under conditions that promote amide bond formation.
Protection and Deprotection Steps: The tert-butoxycarbonyl group is used to protect the piperazine nitrogen during the synthesis and is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
3-(3-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Potential therapeutic agent for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The piperazine ring provides structural flexibility, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-Indol-3-YL)propanoic acid: Lacks the piperazine ring and tert-butoxycarbonyl group.
4-(tert-Butoxycarbonyl)piperazine-1-carboxylic acid: Lacks the indole moiety.
N-(1H-Indol-3-YL)methylpiperazine: Lacks the propanoic acid group.
Uniqueness
3-(3-((1H-Indol-3-YL)methyl)-4-(tert-butoxycarbonyl)piperazin-1-YL)propanoic acid is unique due to its combination of an indole moiety, a piperazine ring, and a propanoic acid group. This structural complexity allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C21H29N3O4 |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
3-[3-(1H-indol-3-ylmethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C21H29N3O4/c1-21(2,3)28-20(27)24-11-10-23(9-8-19(25)26)14-16(24)12-15-13-22-18-7-5-4-6-17(15)18/h4-7,13,16,22H,8-12,14H2,1-3H3,(H,25,26) |
Clé InChI |
SANBAMOTJSLQSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1CC2=CNC3=CC=CC=C32)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid](/img/structure/B14179789.png)

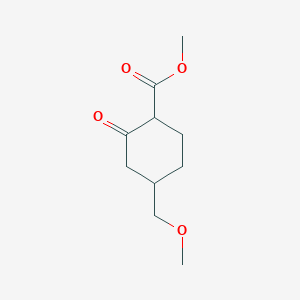
![4-[(But-3-en-1-yl)sulfanyl]-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one](/img/structure/B14179794.png)
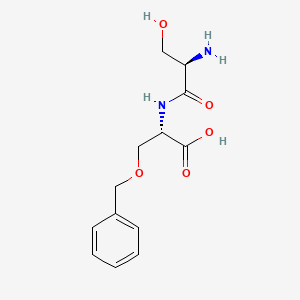
![2-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole](/img/structure/B14179802.png)
![2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B14179810.png)
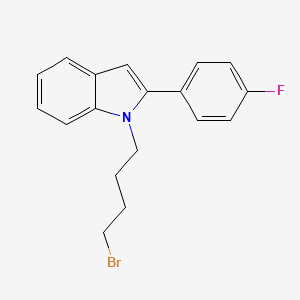

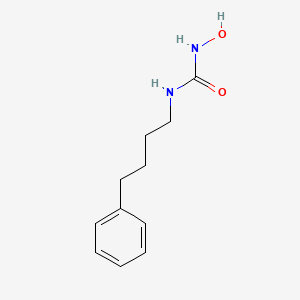
![2-{[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-6-methoxyphenol](/img/structure/B14179848.png)
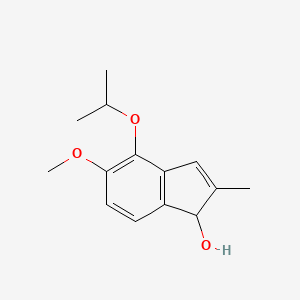
![[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile](/img/structure/B14179861.png)
![[1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl-](/img/structure/B14179866.png)
